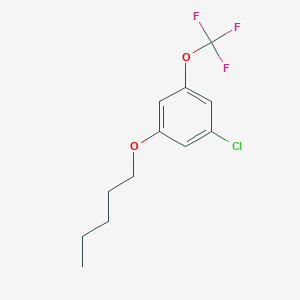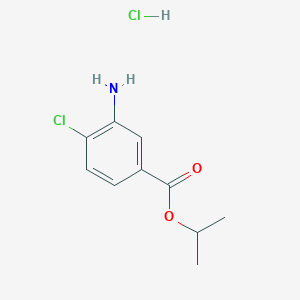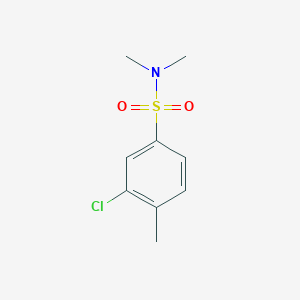
1-(Benzyloxy)-5-chloro-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-5-chloro-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 1-chloro-2,4-difluorobenzene, which undergoes a reaction with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over palladium on carbon.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Benzoyl derivatives.
Reduction: Benzyl derivatives.
Coupling: Biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-5-chloro-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways would depend on the structure of the final bioactive compound derived from it.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2,4-difluorobenzene: Lacks the chloro group, which may affect its reactivity and applications.
1-(Benzyloxy)-5-chloro-2-fluorobenzene: Has only one fluorine atom, potentially altering its chemical properties.
1-(Benzyloxy)-5-chloro-2,4-dichlorobenzene: Contains additional chloro groups, which could influence its reactivity and toxicity.
Uniqueness: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene is unique due to the specific combination of benzyloxy, chloro, and difluoro substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in multiple fields.
Eigenschaften
IUPAC Name |
1-chloro-2,4-difluoro-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCXKJFBIYLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B8031921.png)

